Cytidine, N-benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is a synthetic nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modification of cytidine with benzoyl and xanthene groups enhances its chemical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl groups.
Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Xanthene Derivatization: The 5’-hydroxyl group is then reacted with 9-phenyl-9H-xanthene-9-carbonyl chloride to introduce the xanthene moiety.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleotides and other biochemical reagents
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- involves its incorporation into nucleic acids. The benzoyl and xanthene groups enhance its binding affinity to nucleic acid strands, thereby affecting processes such as replication and transcription. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is unique due to the presence of the xanthene moiety, which enhances its chemical stability and binding affinity. This makes it particularly useful in applications requiring high specificity and stability .
Properties
CAS No. |
69075-27-0 |
---|---|
Molecular Formula |
C35H29N3O6 |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
N-[1-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H29N3O6/c39-27-21-32(38-20-19-31(37-34(38)41)36-33(40)23-11-3-1-4-12-23)44-30(27)22-42-35(24-13-5-2-6-14-24)25-15-7-9-17-28(25)43-29-18-10-8-16-26(29)35/h1-20,27,30,32,39H,21-22H2,(H,36,37,40,41)/t27-,30?,32+/m0/s1 |
InChI Key |
IEHIXSHWYMKNST-YGEBTJGJSA-N |
Isomeric SMILES |
C1[C@@H](C(O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.